molecular formula C8H6BrFO B582172 5-Bromo-3-fluoro-4-methylbenzaldehyde CAS No. 1370411-47-4

5-Bromo-3-fluoro-4-methylbenzaldehyde

Cat. No. B582172
CAS RN: 1370411-47-4
M. Wt: 217.037
InChI Key: UOZMORAUZYBPSG-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-4-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrFO . It is typically sold in solid form .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-fluoro-4-methylbenzaldehyde is represented by the InChI code 1S/C8H6BrFO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3 . This indicates that the molecule consists of a benzene ring substituted with bromo, fluoro, and methyl groups, as well as an aldehyde group.


Physical And Chemical Properties Analysis

5-Bromo-3-fluoro-4-methylbenzaldehyde is a solid at room temperature . It has a molecular weight of 217.04 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromo-3-fluoro-4-methylbenzaldehyde serves as an intermediate in the synthesis of complex organic molecules. Its derivatives have been explored for potential biomedical applications, indicating its versatility in drug discovery processes. For instance, it has been utilized in the synthesis of chalcones, which were further processed to yield compounds with potential for regulating inflammatory diseases as demonstrated through docking studies (Ryzhkova, Y. E., Ryzhkov, F. V., & Elinson, M., 2020). Additionally, its structural analogs have been synthesized through complex chemical pathways involving bromination and hydrolysis, showcasing its potential as a building block for various organic syntheses (Chen Bing-he, 2008).

Pharmaceutical and Medicinal Chemistry

In pharmaceutical research, 5-Bromo-3-fluoro-4-methylbenzaldehyde-related compounds have been synthesized for use as key intermediates in drug discoveries. For example, advancements in the synthesis of drug intermediates have been made by improving synthetic routes, thus contributing to the quick supply of these intermediates to medicinal laboratories (Nishimura, K. & Saitoh, T., 2016). These improvements in synthetic methodologies highlight the chemical's importance in the rapid development of pharmaceuticals.

Material Science and Chemistry

Research into the electrochemical behavior of polymers functionalized with derivatives of 5-Bromo-3-fluoro-4-methylbenzaldehyde has shed light on their potential applications in materials science. The study of polyacrylamide derivatives shows significant electroactivity, suggesting applications in the development of electronic materials and sensors (Hasdemir, E., Deletioglu, D., Solak, A., & Sarı, N., 2011). This illustrates the compound's role not only in pharmaceuticals but also in the broader field of advanced materials.

Environmental Chemistry

5-Bromo-3-fluoro-4-methylbenzaldehyde and its derivatives also play a role in environmental chemistry, particularly in methods for the enrichment and detection of trace metal ions in water samples. The synthesis of specific ligands derived from the compound has been employed for the preconcentration of copper(II) ions, demonstrating its utility in environmental monitoring and remediation efforts (Fathi, S. & Yaftian, M., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

3-bromo-5-fluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-7(9)2-6(4-11)3-8(5)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZMORAUZYBPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719226
Record name 3-Bromo-5-fluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1370411-47-4
Record name 3-Bromo-5-fluoro-4-methylbenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1370411-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-fluoro-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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